molecular formula C9H18N2O B3151246 4-(Piperidin-4-yl)butanamide CAS No. 70724-79-7

4-(Piperidin-4-yl)butanamide

Cat. No. B3151246
CAS RN: 70724-79-7
M. Wt: 170.25 g/mol
InChI Key: MZCYUJIGKYWAQG-UHFFFAOYSA-N
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Patent
US07468380B2

Procedure details

tert-Butyl 4-(3-carbamoylpropyl)piperidine-1-carboxylate (0.38 g, 1.4 mmol, Production example 44-1) was dissolved in trifluoroacetic acid (2 ml) and the reaction mixture was stirred at room temperature for 20 minutes. The reaction mixture was concentrated under reduced pressure and then azeotropically distilled with toluene. The residue was partitioned between tetrahydrofuran and a saturated aqueous solution of sodium hydrogencarbonate; and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure; and the residue was purified by silica gel chromatography (Fuji Silysia NH, ethyl acetate-methanol system) to yield the title compound (0.55 g, quantitative) as pale yellow oil.
Name
tert-Butyl 4-(3-carbamoylpropyl)piperidine-1-carboxylate
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)(=[O:3])[NH2:2]>FC(F)(F)C(O)=O>[NH:10]1[CH2:11][CH2:12][CH:7]([CH2:6][CH2:5][CH2:4][C:1]([NH2:2])=[O:3])[CH2:8][CH2:9]1

Inputs

Step One
Name
tert-Butyl 4-(3-carbamoylpropyl)piperidine-1-carboxylate
Quantity
0.38 g
Type
reactant
Smiles
C(N)(=O)CCCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
azeotropically distilled with toluene
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
and the residue was purified by silica gel chromatography (Fuji Silysia NH, ethyl acetate-methanol system)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1CCC(CC1)CCCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 230.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.